![molecular formula C16H17FN4O2 B2721978 Isopropyl 7-(2-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 106614-15-7](/img/structure/B2721978.png)
Isopropyl 7-(2-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triazolopyrimidines are a class of compounds that have been studied for their various biological activities . They contain a triazole ring fused with a pyrimidine ring . This particular compound has additional functional groups attached, including a fluorophenyl group and an isopropyl carboxylate group.
Molecular Structure Analysis
The molecular structure of triazolopyrimidines is characterized by a fused ring system containing two nitrogen atoms in the triazole ring and two nitrogen atoms in the pyrimidine ring . The additional functional groups in this compound would add complexity to the molecular structure.Chemical Reactions Analysis
Triazolopyrimidines can participate in various chemical reactions, largely dependent on the additional functional groups present in the molecule . They have been studied for their potential as intermediates in the synthesis of more complex molecules .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure, including the additional functional groups. Triazolopyrimidines, in general, are likely to be solid at room temperature and may have varying solubility in different solvents .Wissenschaftliche Forschungsanwendungen
Chemistry and Biological Evaluation
A study conducted by Chauhan and Ram (2019) describes the efficient synthesis of a novel series of compounds related to the mentioned chemical structure, showcasing their potential in antibacterial and antifungal activities. This research underlines the compound's relevance in developing new therapeutic agents due to its biological activity against harmful microorganisms (Chauhan & Ram, 2019).
Efficient and Regioselective Synthesis
Massari et al. (2017) developed two efficient one-step procedures for the synthesis of derivatives of the triazolopyrimidine scaffold, highlighting its utility in preparing compounds with potential biological activities, including the inhibition of influenza virus RNA polymerase PA-PB1 subunit heterodimerization (Massari et al., 2017).
Tuberculostatic Activity
Research by Titova et al. (2019) explored structural analogs of this compound for their antituberculous agent properties. They synthesized various derivatives and evaluated them for tuberculostatic activity, analyzing structure-activity relations. This application is crucial in the fight against tuberculosis, providing a foundation for new therapeutic options (Titova et al., 2019).
Antimycobacterial Agents
A study by Abdel-Rahman, El-Koussi, and Hassan (2009) designed and synthesized a series of fluorinated triazolopyrimidine derivatives as antimycobacterial agents, identifying potent inhibitors against Mycobacterium tuberculosis. This research signifies the compound's importance in developing new antimycobacterial drugs, offering hope for more effective tuberculosis treatment (Abdel-Rahman et al., 2009).
Anticancer Activity
The synthesis and biological activity of fluorinated derivatives were investigated by Dolzhenko et al. (2008), focusing on their antiproliferative activity against cancer cell lines. The study provides insights into the compound's potential as a therapeutic agent in cancer treatment, demonstrating significant antiproliferative effects (Dolzhenko et al., 2008).
Wirkmechanismus
Target of Action
Isopropyl 7-(2-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a novel compound that has been synthesized for its potential neuroprotective and anti-neuroinflammatory properties . The primary targets of this compound are the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Mode of Action
The compound interacts with its targets by inhibiting ER stress and apoptosis . It also inhibits the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in LPS-stimulated human microglia cells . This suggests that this compound may have a significant anti-inflammatory effect.
Biochemical Pathways
The compound affects the NF-kB inflammatory pathway . By inhibiting this pathway, this compound can potentially reduce inflammation and provide neuroprotection .
Result of Action
The result of the action of this compound is a reduction in ER stress and apoptosis in human neuronal cells . This leads to promising neuroprotective activity . Additionally, the compound shows significant anti-neuroinflammatory properties through the inhibition of NO and TNF-α production in LPS-stimulated human microglia cells .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
This compound interacts with CDK2, a cyclin-dependent kinase, and inhibits its activity . The interaction between the compound and CDK2 is likely due to the formation of hydrogen bonds with key residues in the enzyme’s active site .
Cellular Effects
Isopropyl 7-(2-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has shown significant cytotoxic activities against various cell lines, including MCF-7, HCT-116, and HepG-2 . It influences cell function by altering cell cycle progression and inducing apoptosis within cells .
Molecular Mechanism
The compound exerts its effects at the molecular level by inhibiting the activity of CDK2, a key enzyme involved in cell cycle progression . This inhibition likely occurs through the formation of hydrogen bonds with key residues in the enzyme’s active site .
Temporal Effects in Laboratory Settings
The effects of this compound on cellular function have been observed over time in laboratory settings
Eigenschaften
IUPAC Name |
propan-2-yl 7-(2-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4O2/c1-9(2)23-15(22)13-10(3)20-16-18-8-19-21(16)14(13)11-6-4-5-7-12(11)17/h4-9,14H,1-3H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJJFSYTXKSLUML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC=CC=C3F)C(=O)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-(3-methoxyphenoxy)acetate](/img/structure/B2721896.png)
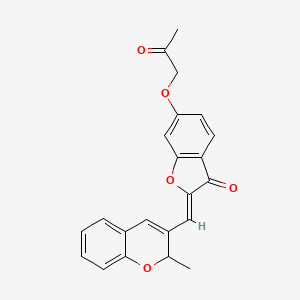
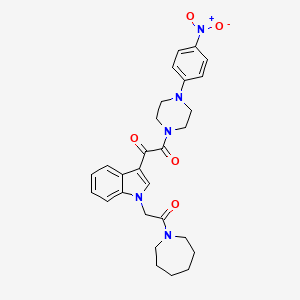
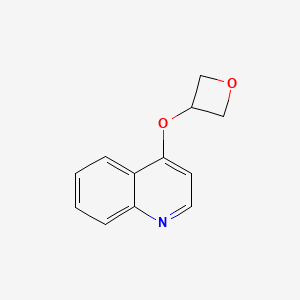
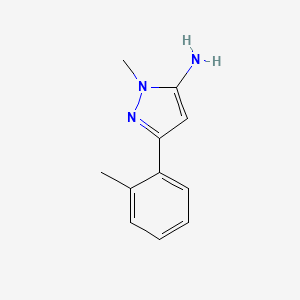
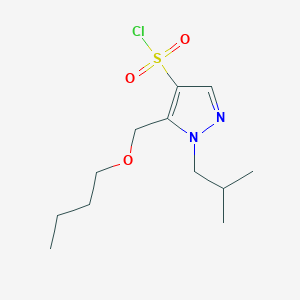
![(2E)-3-(furan-2-yl)-N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]prop-2-enamide](/img/structure/B2721903.png)
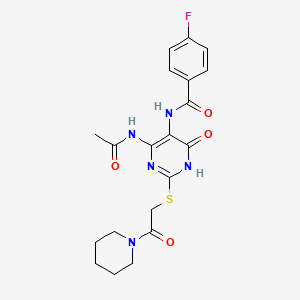

![N-[(5-methylthiophen-2-yl)methyl]pentan-1-amine](/img/structure/B2721907.png)

![[3-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]naphthalen-2-yl]-morpholin-4-ylmethanone](/img/structure/B2721911.png)
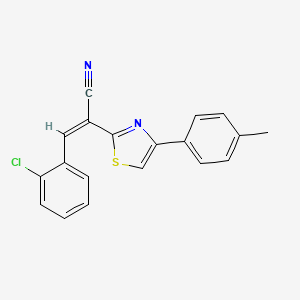
![N-(2,5-dimethoxyphenyl)-2-({6-phenyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl}sulfanyl)acetamide](/img/structure/B2721915.png)
